

[(4-methylphenyl)carbamoyl]formic acid molecular structure

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Compound of Interest

Compound Name: [(4-Methylphenyl)amino]
(oxo)acetic acid

Cat. No.: B2384381

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An In-depth Technical Guide to the Molecular Structure of [(4-methylphenyl)carbamoyl]formic Acid

Executive Summary: This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of [(4-methylphenyl)carbamoyl]formic acid, also known as N-(4-methylphenyl)oxamic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with established experimental protocols. We delve into definitive structural elucidation techniques, primarily X-ray crystallography and spectroscopic methods (NMR, IR, MS), offering both procedural details and interpretive analysis. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems. This guide is grounded in authoritative scientific literature, providing a predictive framework for the compound's structure based on data from closely related analogs and discussing its potential in the context of bioactive N-aryl amides.

Chemical Identity and Physicochemical Properties

[(4-methylphenyl)carbamoyl]formic acid is an organic compound featuring a p-tolyl group linked to an oxamic acid moiety. This structure combines an aromatic amine derivative with a dicarboxylic acid monoamide, making it a subject of interest for its potential biological activities and as a building block in chemical synthesis.

Table 1: Chemical Identifiers

Identifier	Value
Systematic (IUPAC) Name	2-oxo-2-[(4-methylphenyl)amino]acetic acid
Common Names	N-(4-methylphenyl)oxamic acid; N-(p-tolyl)oxamic acid
Molecular Formula	C ₉ H ₉ NO ₃
Molecular Weight	179.17 g/mol
CAS Number	26735-36-8

Table 2: Predicted Physicochemical Properties

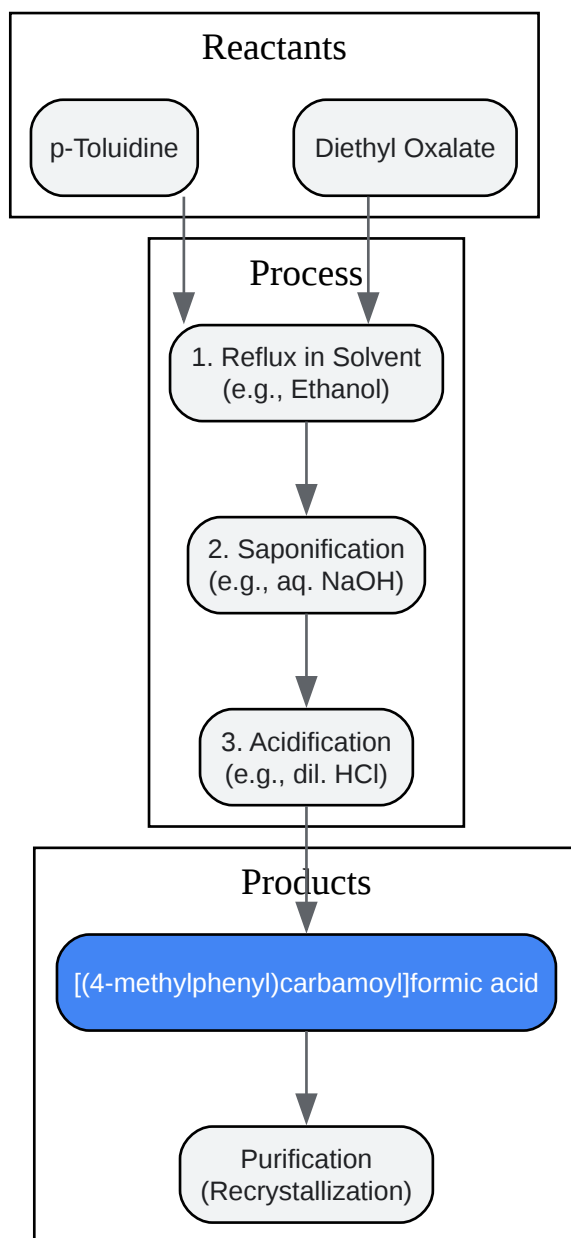
Property	Predicted Value	Rationale / Reference Analog
Physical State	White to off-white crystalline solid	Typical for small organic acids and amides.
Melting Point	> 190 °C	N-(2-Pyridyl)oxamic acid melts at 196-198 °C. N-(aryl)succinamic acids show high melting points[1].
Solubility	Sparingly soluble in water; Soluble in DMSO, Methanol, Ethanol	Common solubility profile for N-aryl amino acids. Recrystallization of analogs from ethanol is common[1].

Synthesis and Purification

The most direct synthesis of N-aryloxamic acids involves the nucleophilic attack of an aromatic amine onto an oxalic acid derivative, typically diethyl oxalate. This reaction is a straightforward and efficient method for forming the characteristic amide bond.

Synthetic Workflow

The synthesis proceeds via the reaction of p-toluidine with diethyl oxalate. One of the ester groups of diethyl oxalate is aminolyzed by p-toluidine, followed by hydrolysis of the remaining ester to yield the final carboxylic acid.



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References

- 1. N-(4-Methylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
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